4,5-Dichloro-2-nitroaniline
Overview
Description
4,5-Dichloro-2-nitroaniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss 4,5-Dichloro-2-nitroaniline, they do provide insights into related compounds and their synthesis, structure, and thermochemical properties, which can be informative for understanding 4,5-Dichloro-2-nitroaniline.
Synthesis Analysis
The synthesis of related compounds, such as N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, involves multiple steps starting from dichloronitrobenzene. This process includes oxidation, etherification, reduction, alkylation, and a final oxidation step, resulting in a total yield of 75%. The structure of the synthesized product is confirmed using IR and ^1HNMR spectroscopy . This information can be extrapolated to suggest that the synthesis of 4,5-Dichloro-2-nitroaniline might involve similar steps and analytical techniques for structure confirmation.
Molecular Structure Analysis
Although the papers do not directly address the molecular structure of 4,5-Dichloro-2-nitroaniline, they do discuss the crystal structures of isostructural compounds, such as 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline. These compounds exhibit phase transitions and structural changes at different temperatures, which are studied using techniques like single-crystal X-ray diffraction and Raman spectroscopy . This suggests that 4,5-Dichloro-2-nitroaniline may also exhibit interesting structural characteristics that could be studied using similar methods.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 4,5-Dichloro-2-nitroaniline. However, the synthesis of related compounds and their interactions with other chemicals, such as the reaction of 4-nitroaniline with a cobalt(III) porphyrin complex, can provide insights into the reactivity of nitroaniline derivatives . These reactions often involve coordination to metal centers and can be characterized by various spectroscopic techniques.
Physical and Chemical Properties Analysis
The thermochemical properties of 4,5-Dichloro-2-nitroaniline have been studied, including the standard molar enthalpy of formation in both the crystalline and gaseous phases. These values are derived from combustion calorimetry and the application of the Clausius–Clapeyron equation to vapor pressure measurements . Such data is crucial for understanding the stability and reactivity of the compound under different conditions.
Scientific Research Applications
Thermochemical Properties
4,5-Dichloro-2-nitroaniline has been studied for its thermochemical properties. Silva et al. (2009) conducted a detailed analysis of the molar enthalpy of formation of 4,5-dichloro-2-nitroaniline in both gaseous and crystalline phases. This research is crucial for understanding the energy characteristics of this compound in different states (Silva et al., 2009).
Anaerobic Degradation
Duc (2019) explored the anaerobic degradation of 2-chloro-4-nitroaniline, a closely related compound, by microbial strains. This study provides insights into the environmental impact and biodegradability of such compounds (Duc, 2019).
Environmental Detection
The detection of 2,6-dichloro-4-nitroaniline residues in fruits was described by Cheng and Kilgore (1966), using electron-capture gas chromatography. This method is critical for monitoring and ensuring food safety (Cheng & Kilgore, 1966).
Luminescent Sensing
Zhang et al. (2023) developed luminescent metal-organic frameworks for detecting 2,6-dichloro-4-nitroaniline in the environment. This research demonstrates the application of advanced materials for environmental monitoring and safety (Zhang et al., 2023).
Biodegradation Potential
Khalid et al. (2009) investigated the biodegradation of 4-nitroaniline by pure and mixed bacterial cultures. This study provides valuable information on the potential environmental remediation of nitroaniline compounds, including 4,5-dichloro-2-nitroaniline (Khalid et al., 2009).
Electrochemical Applications
Kumar and Chen (2007) explored the direct electrochemistry and electrocatalysis of myoglobin on nitroaniline modified electrodes. This research is significant for developing biosensors and bioelectronics involving nitroaniline derivatives (Kumar & Chen, 2007).
Safety And Hazards
properties
IUPAC Name |
4,5-dichloro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGTULQLEVAYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073376 | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-nitroaniline | |
CAS RN |
6641-64-1 | |
Record name | 4,5-Dichloro-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6641-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6641-64-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DICHLORO-2-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I0G2ADU1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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